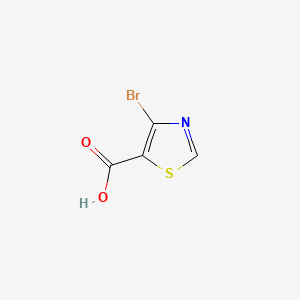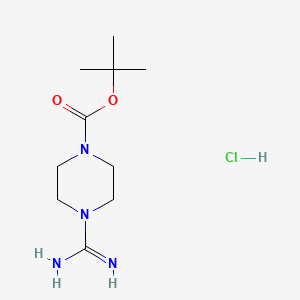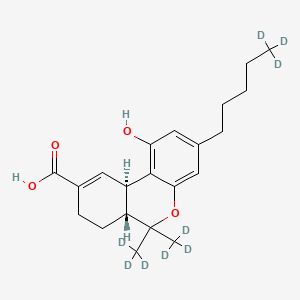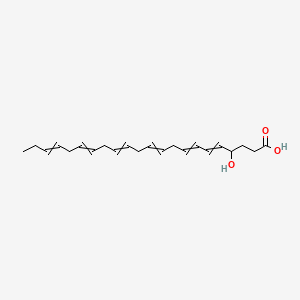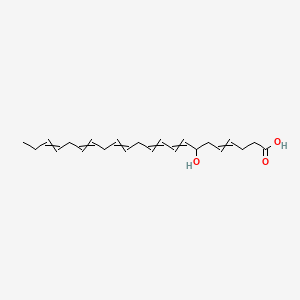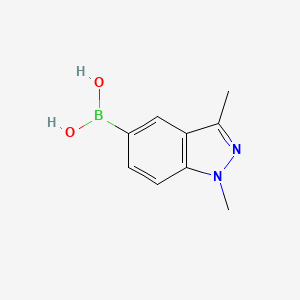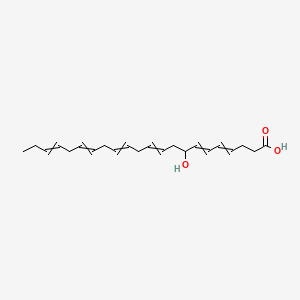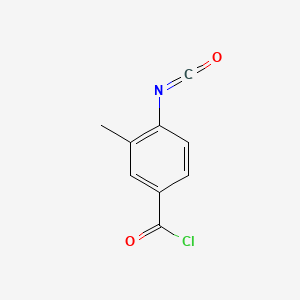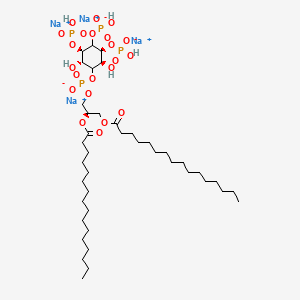
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns . It features C16:0 fatty acids at the sn-1 and sn-2 positions . It plays a critical role in the generation and transmission of cellular signals . It can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains .
Synthesis Analysis
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring C16:0 fatty acids at the sn-1 and sn-2 positions . It contains the same inositol and DAG stereochemistry as the natural compound .Molecular Structure Analysis
The molecular formula of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is C41H78O22P4 • 4Na . It has a formula weight of 1138.9 . The InChi Code is InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34 (42)57-31-33 (59-35 (43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67 (55,56)63-38-36 (44)39 (60-64 (46,47)48)41 (62-66 (52,53)54)40 (37 (38)45)61-65 (49,50)51;;;;/h33,36-41,44-45H,3-32H2,1 .Chemical Reactions Analysis
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is resistant to cleavage by PI-specific phospholipase C (PLC) . Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .Physical And Chemical Properties Analysis
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a lyophilized powder . It has a solubility of 3.8 mg/ml in CHCl3:CH3OH:H2O (2.5:3:1) and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Application in Cell Motility : PtdIns-(3,4,5)-P3 enhances the motility of NIH 3T3 cells, indicating a role in cellular migration. It triggers actin reorganization and membrane ruffling, linked to protein kinase C (PKC) activation (Derman et al., 1997).
Asymmetric Synthesis and Biological Activity : Efficient asymmetric synthesis methods for PtdIns-(3,4,5)-P3 analogs have been developed. These analogs exhibit agonist activity for cellular events mediated by phosphoinositides, including sodium transport activation in A6 cells (Zhang et al., 2008).
Role in Tumor Suppression : PtdIns-(3,4,5)-P3's involvement in cell growth signaling is highlighted by its interaction with the tumor suppressor PTEN, which regulates its levels by dephosphorylation. This interaction has implications in cancer research (Maehama & Dixon, 1998).
Involvement in ARF Guanine Nucleotide Exchange : PtdIns-(3,4,5)-P3 is involved in the activation of ADP ribosylation factor (ARF), a key regulator of intracellular membrane trafficking (Klarlund et al., 1998).
Nuclear Localization in Cells : PtdIns-(3,4,5)-P3 has a significant presence within the nuclear matrix of cells, suggesting a role in nuclear processes. This localization is insensitive to the PTEN expression (Lindsay et al., 2006).
Role in Phosphoinositide Signaling : This compound is involved in the rapid phosphoinositide signaling in response to stress in plants, showcasing its importance in cellular responses to environmental factors (Dewald et al., 2001).
Phosphoinositide-5-Phosphate Analogues : PtdIns-(3,4,5)-P3 analogues have been synthesized for studying interactions with tumor suppressor proteins and regulation of chromatin modification (Huang et al., 2007).
Role in Obesity and Diabetes : PtdIns-(3,4,5)-P3 signaling has implications in metabolic diseases like obesity and diabetes. Dysregulation in its metabolism is linked to insulin resistance (Manna & Jain, 2015).
Chemotaxis and Actin Cytoskeleton : PtdIns-(3,4,5)-P3 directly binds to myosin I in chemotaxis, influencing actin polymerization and cell migration (Chen & Iijima, 2012).
Mécanisme D'action
Target of Action
The primary target of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .
Mode of Action
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) interacts with its targets by being incorporated into membrane lipids . It can bind to important proteins such as Group IV cPLA2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis .
Biochemical Pathways
PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) . The natural compound is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1 . Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and diacylglycerol (DAG) . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
It is known that the compound is a synthetic analog of natural phosphatidylinositol (ptdins) containing c16:0 fatty acids at the sn-1 and sn-2 positions .
Result of Action
The result of the action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the generation of key second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which are part of a complex biochemical and signal transduction cascade .
Action Environment
The action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is influenced by the environment of the cell membrane where it is incorporated. The presence of specific proteins such as Group IV cPLA2 and PLCδ1 in the membrane can enhance the adherence of the compound to the membrane and increase the rate of substrate hydrolysis .
Safety and Hazards
Orientations Futures
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is intended for use as an internal standard for the quantification of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-MS . This suggests that it could be used in future research to better understand the role of PtdIns-(3,4,5)-P3 in cellular signaling.
Analyse Biochimique
Biochemical Properties
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1 . The nature of these interactions is complex and involves multiple steps of phosphorylation and dephosphorylation .
Cellular Effects
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers .
Molecular Mechanism
The molecular mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates IP3 and DAG .
Metabolic Pathways
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWJEMVEFYEGE-GQDGIFEPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na4O22P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


